molecular formula C7H12N2O B13483236 3,9-Diazabicyclo[3.3.1]nonan-2-one

3,9-Diazabicyclo[3.3.1]nonan-2-one

Cat. No.: B13483236
M. Wt: 140.18 g/mol
InChI Key: VVXUNOUFXNYZDB-UHFFFAOYSA-N
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Description

3,9-Diazabicyclo[331]nonan-2-one is a bicyclic compound with a unique structure that includes two nitrogen atoms and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,9-Diazabicyclo[3.3.1]nonan-2-one can be achieved through several methods. One common approach involves the δ-C-carbonylation of tertiary alkylamines, which is similar to the radical C-carboxylation of branched alkanes . This method provides a straightforward route to the desired bicyclic structure.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the compound can be synthesized on a larger scale using the aforementioned synthetic routes. The scalability of these methods makes them suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 3,9-Diazabicyclo[3.3.1]nonan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen atoms and the ketone group in the compound.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve standard laboratory techniques such as heating, stirring, and the use of solvents like dichloromethane or ethanol.

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield products with additional oxygen-containing functional groups, while substitution reactions may introduce new substituents at the nitrogen or carbon atoms.

Mechanism of Action

The mechanism of action of 3,9-Diazabicyclo[3.3.1]nonan-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. For example, certain derivatives of this compound have been found to have a high affinity for κ-opioid receptors, influencing pain perception and analgesia .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 3,9-Diazabicyclo[3.3.1]nonan-2-one include 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane and 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one . These compounds share the bicyclic structure but differ in the substituents attached to the nitrogen atoms and the carbon framework.

Uniqueness: The uniqueness of 3,9-Diazabicyclo[331]nonan-2-one lies in its specific arrangement of nitrogen atoms and the ketone group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

3,9-diazabicyclo[3.3.1]nonan-2-one

InChI

InChI=1S/C7H12N2O/c10-7-6-3-1-2-5(9-6)4-8-7/h5-6,9H,1-4H2,(H,8,10)

InChI Key

VVXUNOUFXNYZDB-UHFFFAOYSA-N

Canonical SMILES

C1CC2CNC(=O)C(C1)N2

Origin of Product

United States

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